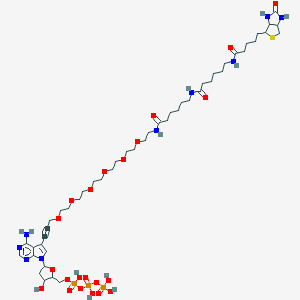
3,4-Didehydroretinsäure
Übersicht
Beschreibung
3,4-Didehydroretinoic acid (3,4-DHRA) is a naturally occurring compound derived from retinol, or vitamin A. It is a highly potent synthetic retinoid that is used in laboratory experiments to study the effects of retinoid-based compounds on biological systems. 3,4-DHRA has been found to have numerous biochemical and physiological effects, including inhibition of cell proliferation, induction of differentiation, and regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Morphogen in der Embryonalentwicklung
Wie Retinsäure, wird 3,4-Didehydroretinsäure metabolisch aus Retinol gebildet und stellt ein Morphogen in den Flügelknospen von Hühnchenembryonen dar . Dies deutet darauf hin, dass es eine entscheidende Rolle bei der Differenzierung und Entwicklung bestimmter Zellen im zentralen Nervensystem spielt .
Gewebsdifferenzierung
This compound ist ein weiteres Retinolmetabolit, das für die Funktion von Vitamin A bei der Gewebsdifferenzierung verantwortlich ist . Dies deutet auf seine mögliche Rolle beim Wachstum und der Entwicklung verschiedener Gewebe im Körper hin.
UV-Strahlenreaktion in Keratinozyten
Untersuchungen haben gezeigt, dass sowohl UVA als auch UVB die Biosynthese von Dehydroretinsäure in Keratinozyten fördern . Dies deutet darauf hin, dass this compound und ihre Metaboliten eine Rolle bei der Reaktion der Haut auf UV-Strahlung spielen könnten .
Schutz vor UV-induzierter Apoptose
Dehydroretinsäure-Suffi zienz reduziert UVA/B-gesteuerte Apoptose effektiver als Retinol-Suffi zienz . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von Behandlungen für Erkrankungen eingesetzt werden könnte, die durch UV-Strahlung verursacht werden.
Regulation der Fas-Ligand-Expression
Es wurde festgestellt, dass die Expression des Fas-Liganden durch Retinsäure, aber nicht durch Dehydroretinsäure, hochreguliert wird . Dies deutet darauf hin, dass this compound eine einzigartige Rolle bei der Regulation von Immunantworten spielen könnte.
Mögliche Rolle bei der Wirbeltierentwicklung
Es gibt zunehmende Hinweise darauf, dass Retinsäure und damit auch this compound ein Morphogen ist, das an der Wirbeltierentwicklung beteiligt ist . Dies deutet darauf hin, dass es eine signifikante Rolle bei der Bildung von Gliedmaßenmustern und anderen Aspekten der Wirbeltierentwicklung spielen könnte .
Wirkmechanismus
Target of Action
3,4-Didehydroretinoic acid, like retinoic acid, is a metabolite of retinol . It acts as a morphogen in chick-embryo limb buds and certain cells of the central nervous system . It activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) .
Mode of Action
3,4-Didehydroretinoic acid interacts with its targets, RARs and RXRs, to induce changes in the cells . It is formed metabolically from retinol and is responsible for the functioning of vitamin A in tissue differentiation .
Biochemical Pathways
The compound is generated in situ from retinol through a 3,4-didehydroretinol intermediate . It affects the pathways related to tissue differentiation and development .
Pharmacokinetics
It is known that it is formed metabolically from retinol . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The action of 3,4-Didehydroretinoic acid results in tissue differentiation and development . It plays a crucial role as a morphogen in chick-embryo limb buds and certain cells of the central nervous system .
Action Environment
The action of 3,4-Didehydroretinoic acid can be influenced by environmental factors such as UV radiation. For instance, both UVA and UVB promote dehydroretinol biosynthesis in keratinocytes . Dehydroretinol sufficiency reduces UVA/B driven apoptosis more effectively than retinol sufficiency .
Zukünftige Richtungen
Research on retinoic acid and its derivatives, including 3,4-Didehydroretinoic acid, is ongoing. Future directions may include further exploration of the role of the retinoic acid pathway in cancer progression and the development of combination strategies targeting both the retinoic acid pathway and other targets .
Biochemische Analyse
Cellular Effects
3,4-Didehydroretinoic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to represent a morphogen in chick-embryo limb buds
Molecular Mechanism
It is known to be formed metabolically from retinol
Dosage Effects in Animal Models
In a study, α-Retinol and 3,4-didehydroretinol were found to support growth in rats when fed at equimolar amounts
Metabolic Pathways
3,4-Didehydroretinoic acid is involved in the metabolic pathways of retinol
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESMXTWOAQFET-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310910 | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4159-20-0 | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)




